molecular formula C27H29N3O4S B2426937 N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-22-3

N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2426937
CAS RN: 898430-22-3
M. Wt: 491.61
InChI Key: HYIOCNRSDUBCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Catalytic Synthesis of 1,2,3-Triazoles

This compound could potentially be used in the catalytic synthesis of 1,2,3-triazoles . Triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They can be observed in uncountable molecules useful in medicine and photochemistry .

Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

The compound could be used in the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines . These heterocycles have been obtained through a variety of synthetic routes . Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

Rhodium (II)-Catalyzed Cycloadditions

The compound could be used in Rhodium (II)-catalyzed cycloadditions . The Rh (II)-catalyzed formal [3+2] and [3+3] cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines have been developed, which enable the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines .

Synthesis of 1,4-Disubstituted-5-Arylthiomethyl-1,2,3-Triazoles

The compound could be used in the synthesis of 1,4-disubstituted-5-arylthiomethyl-1,2,3-triazoles . These compounds were synthesized via a metal-free organocatalytic enolate-mediated regioselective 1,3-dipolar cycloaddition .

Synthesis of Azapentalene

The compound could be used in the synthesis of azapentalene . The azapentalene, 5 H-pyrazolo[1′,2′:1,2][1,2,3]triazolo[4,5-b]pyrazin-6-ium, inner salt, was obtained in yields up to 85% via cyclization with loss of nitrogen after amination of 2-azido-3-chloropyrazine .

Synthesis of Polysubstituted 3-Aminopyrroles and 1,2-Dihydropyrazines

The compound could be used in the synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines . These compounds were synthesized via Rh (II)-catalyzed formal [3+2] and [3+3] cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines .

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-17-7-11-23(12-8-17)35(33,34)30-13-5-6-21-9-10-22(16-24(21)30)28-26(31)27(32)29-25-19(3)14-18(2)15-20(25)4/h7-12,14-16H,5-6,13H2,1-4H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIOCNRSDUBCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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